2-[(4-Chlorophenoxy)methyl]benzoic acid
Description
2-[(4-Chlorophenoxy)methyl]benzoic acid (CAS: 23560-70-5) is a chlorinated aromatic compound with the molecular formula C₁₄H₁₁ClO₃ and a molecular weight of 262.69 g/mol . Its structure consists of a benzoic acid backbone substituted at the 2-position by a (4-chlorophenoxy)methyl group. The compound is synthesized via the reaction of phthalide derivatives with 4-chlorophenol, yielding a reaction efficiency of 51% under optimized conditions .
Properties
Molecular Formula |
C14H11ClO3 |
|---|---|
Molecular Weight |
262.69g/mol |
IUPAC Name |
2-[(4-chlorophenoxy)methyl]benzoic acid |
InChI |
InChI=1S/C14H11ClO3/c15-11-5-7-12(8-6-11)18-9-10-3-1-2-4-13(10)14(16)17/h1-8H,9H2,(H,16,17) |
InChI Key |
HAHXHVBOEOOXNS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)Cl)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes critical differences between 2-[(4-Chlorophenoxy)methyl]benzoic acid and its structural analogs:
Key Observations :
- Substituent Position: The parent compound’s 2-position substitution on the benzoic acid core contrasts with analogs like 3-[(4-Chloro-2-methylphenoxy)methyl]benzoic acid, where substitution occurs at the 3-position. This positional shift impacts steric effects and electronic distribution .
- Functional Group Variations: Replacing the phenoxy methyl group with a thioether (e.g., 2-{[(4-Chlorophenyl)(phenyl)methyl]thio}benzoic acid) alters solubility and reactivity due to sulfur’s polarizability .
Spectroscopic and Analytical Data
- NMR Shifts : The parent compound’s ¹H NMR in DMSO-d₆ shows unresolved signals at δ 171.4–173.0 ppm (C4 & C6) and δ 192.6 ppm (CHO), indicative of aromatic and carbonyl environments .
- Comparative IR Data : Thioether-containing analogs display distinct S–C stretching vibrations near 650 cm⁻¹, absent in oxygen-linked derivatives .
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